molecular formula C9H14O2 B2914871 3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 271767-67-0

3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2914871
CAS No.: 271767-67-0
M. Wt: 154.209
InChI Key: AGOSTYZIUXCVOX-UHFFFAOYSA-N
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Description

3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique compound characterized by its bicyclo[1.1.1]pentane core structure. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework is known for its rigidity and stability, making it an attractive scaffold for drug design and other scientific research.

Preparation Methods

Chemical Reactions Analysis

3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

    Major Products: Depending on the reaction, products can include alcohols, ketones, or substituted derivatives of the original compound.

Scientific Research Applications

3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: The compound’s stability and rigidity make it useful in the study of molecular interactions and enzyme mechanisms.

    Medicine: Its unique structure is explored in drug design, where it can improve the pharmacokinetic properties of therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The rigid bicyclo[1.1.1]pentane core can influence the binding affinity and specificity of the compound, leading to enhanced biological activity and stability.

Comparison with Similar Compounds

3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound shares the same core structure but has different functional groups, leading to varied chemical properties and applications.

    3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: The phenyl group introduces aromaticity, which can affect the compound’s reactivity and interactions.

    Bicyclo[1.1.1]pentane-1-carboxylic acid: The simplest derivative, often used as a starting material for further functionalization.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

3-propylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-8-4-9(5-8,6-8)7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOSTYZIUXCVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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